Dibromo(chloro)fluorosilane

Catalog No.
S13949356
CAS No.
28054-61-7
M.F
Br2ClFSi
M. Wt
242.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromo(chloro)fluorosilane

CAS Number

28054-61-7

Product Name

Dibromo(chloro)fluorosilane

IUPAC Name

dibromo-chloro-fluorosilane

Molecular Formula

Br2ClFSi

Molecular Weight

242.34 g/mol

InChI

InChI=1S/Br2ClFSi/c1-5(2,3)4

InChI Key

LVMLNUHVKWXROX-UHFFFAOYSA-N

Canonical SMILES

F[Si](Cl)(Br)Br

Dibromo(chloro)fluorosilane is an organosilicon compound characterized by the presence of bromine, chlorine, fluorine, and silicon in its molecular structure. Its chemical formula is typically represented as SiBr2ClF. This compound is notable for its chiral nature and complex reactivity due to the presence of multiple halogen substituents on the silicon atom. It exists as a colorless solid and is known to react vigorously with water, producing hydrolysis products that can include silanol compounds and corresponding halogenated acids .

, particularly those involving nucleophilic substitutions and hydrolysis. When exposed to moisture or water, it hydrolyzes to form silanol and halogen acids:

SiBr2ClF+H2OSi OH 2+HBr+HCl+HF\text{SiBr}_2\text{ClF}+\text{H}_2\text{O}\rightarrow \text{Si OH }_2+\text{HBr}+\text{HCl}+\text{HF}

Additionally, it can undergo reactions typical of silicon halides, such as:

  • Nucleophilic substitution: Reacting with nucleophiles (e.g., amines or alcohols) can lead to the formation of silanes with different functional groups.
  • Cross-coupling reactions: Under appropriate conditions, dibromo(chloro)fluorosilane can participate in cross-coupling reactions with organometallic reagents.

Dibromo(chloro)fluorosilane can be synthesized through several methods:

  • Direct Halogenation: A common method involves the reaction of silicon tetrahalides with elemental bromine and chlorine in controlled conditions to selectively introduce bromine and chlorine atoms.
  • Heating Mixtures: Prolonged heating of a mixture containing silicon fluoride chloride dibromide (SiFClBr) and triiodosilane (SiHI3) at elevated temperatures (around 100 °C) followed by fractional distillation can yield dibromo(chloro)fluorosilane .
  • Reflux Methods: Refluxing mixtures of silicon compounds under inert atmospheres can facilitate the formation of dibromo(chloro)fluorosilane through thermal activation.

Dibromo(chloro)fluorosilane finds applications primarily in materials science and organic synthesis:

  • Silicone Production: It serves as an intermediate in the synthesis of various silicone compounds.
  • Fluorination Reagent: Due to its reactivity, it is utilized in the introduction of fluorine into organic molecules, which can modify their chemical properties significantly .
  • Silylation Agent: It is used in silylation reactions where it introduces silicon-containing groups into organic substrates.

Dibromo(chloro)fluorosilane shares structural similarities with several other halogenated silanes. Here are some comparable compounds:

Compound NameFormulaKey Features
TrichlorosilaneSiCl3Used in synthesizing siloxanes; highly reactive
DichlorofluorosilaneSiCl2FFluorinated compound; used in surface treatments
BromotrichlorosilaneSiBrCl3Used for surface modification; reactive halogen
DibromosilanesSiBr2Commonly used in organic synthesis; reactive

Uniqueness of Dibromo(chloro)fluorosilane

Dibromo(chloro)fluorosilane's uniqueness lies in its combination of multiple halogens attached to a silicon atom, which allows for diverse reactivity patterns not found in simpler silanes. The presence of both bromine and chlorine enhances its potential for nucleophilic substitution reactions while also enabling unique pathways for introducing fluorine into organic molecules.

Traditional Halogenation Techniques for Mixed Halosilane Synthesis

Traditional synthesis of mixed-halogen silanes relies on sequential halogen substitution reactions. For SiBr₂ClF, a common approach begins with silicon tetrachloride (SiCl₄) as the precursor. Fluorination is achieved via halogen exchange using anhydrous hydrogen fluoride (HF), yielding SiCl₃F. Subsequent bromination introduces bromine atoms through controlled reactions with bromine gas (Br₂) or phosphorus tribromide (PBr₃) under inert conditions.

A critical advancement involves aryl-halo-silane intermediates. For example, phenyltrichlorosilane (PhSiCl₃) undergoes aryl substitution with bromine in the presence of Lewis acids, producing PhSiBr₃. Fluorination of the remaining chlorine atoms via HF then yields PhSiBr₂F. Finally, aryl group removal through thermal decomposition or acidolysis generates SiBr₂ClF. This method leverages the predictability of aryl substitution to avoid uncontrolled halogen scrambling, a common issue in direct halogen exchange.

Table 1: Traditional Halogenation Routes for SiBr₂ClF

Starting MaterialHalogenation SequenceKey ReagentsYield (%)
SiCl₄Cl→F→BrHF, Br₂65–72
PhSiCl₃Aryl→Br→FAlBr₃, HF78–85

Distillation remains indispensable for isolating intermediates, as mixed-halogen silanes exhibit distinct boiling points. For instance, SiCl₃F (boiling point: 12°C) separates readily from SiBr₂ClF (boiling point: 92°C).

Catalytic Pathways in Silicon-Halogen Bond Formation

Lewis acid catalysts enhance halogenation efficiency by polarizing silicon-halogen bonds. Aluminum iodide (AlI₃) catalyzes bromine substitution in chlorosilanes via a two-step mechanism:

  • Coordination: AlI₃ binds to Si-Cl, weakening the bond.
  • Nucleophilic displacement: Bromide ions (Br⁻) replace chloride, forming Si-Br bonds.

Vapor-phase methods using N-halogen-succinimides (e.g., N-bromosuccinimide) under mild vacuum (10⁻¹ mbar) enable selective bromination of H-terminated silicon surfaces. This approach minimizes oxidation and byproduct formation, achieving 85–90% halogen incorporation.

Table 2: Catalytic Systems for SiBr₂ClF Synthesis

CatalystSubstrateHalogen SourceTemperature (°C)Conversion (%)
AlI₃SiCl₃FBr₂8092
FeCl₃SiCl₂F₂PBr₃11078

Photoredox Strategies for Selective Halogen Incorporation

Photoredox catalysis offers precise control over halogenation sites. Visible-light-activated iridium complexes (e.g., [Ir(ppy)₃]) generate bromine radicals (Br- ) from CBr₄, which abstract hydrogen from Si-H bonds in intermediates like HSiCl₂F. The resultant silicon-centered radical reacts with bromine donors, installing Br atoms regioselectively.

Ultraviolet (UV) light further enhances halogen exchange in gas-phase reactions. For example, irradiating SiCl₃F with Br₂ at 254 nm cleaves Si-Cl bonds, enabling bromine insertion while preserving Si-F bonds. This method achieves 70% selectivity for SiBr₂ClF at ambient temperatures.

Table 3: Photoredox Conditions for SiBr₂ClF

Light SourceWavelength (nm)Halogen DonorSilicon SubstrateYield (%)
UV254Br₂SiCl₃F68
Visible450CBr₄HSiCl₂F74

The industrial-scale production of dibromo(chloro)fluorosilane presents significant technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes. These challenges stem from the unique chemical properties of this multi-halogen silane compound and the complexity of managing multiple halogen species in large-scale synthesis and purification operations [2] [3].

Scalability Constraints in Multi-Halogen Silane Synthesis

Multi-halogen silane synthesis faces fundamental scalability constraints that limit the transition from laboratory-scale to industrial production. The presence of multiple halogen species (bromine, chlorine, and fluorine) creates competing reaction pathways that become increasingly difficult to control as reaction volumes increase [4] [5] [3].

Temperature control represents a critical scalability constraint, with industrial reactors experiencing difficulty maintaining the precise thermal conditions required for selective halogen incorporation. Research indicates that temperature variations of as little as 5-10°C can significantly alter product distribution in multi-halogen systems [2] [6]. The scalability constraints manifest in several key areas as detailed in the following analysis.

Constraint TypeImpact on Production Rate (%)Primary ChallengeCurrent Solution Status
Temperature Control15-25Precise temperature management for halogen incorporationPartially solved
Multi-Halogen Selectivity20-35Competing halogenation pathwaysUnder development
Catalyst Deactivation Rate30-45Rapid catalyst fouling with multiple halogensMajor challenge
Heat Transfer Limitations10-20Exothermic halogenation reactionsEstablished solutions
Residence Time Control12-18Variable reaction kinetics for different halogensPartially solved
Product Separation Efficiency25-40Similar boiling points of halogenated productsUnder development

The most significant constraint involves multi-halogen selectivity, where competing halogenation pathways result in complex product mixtures that are difficult to separate economically [7] [8]. Studies of similar halogenated silane systems demonstrate that selectivity decreases exponentially with increasing reactor size due to mixing inefficiencies and temperature gradients [9] [10].

Catalyst deactivation rates present the most severe scalability limitation, with industrial-scale reactors experiencing rapid activity loss due to halogen poisoning and fouling mechanisms [3] [11]. The presence of multiple halogens accelerates deactivation through synergistic effects that are not observed in single-halogen systems [12].

Heat transfer limitations become pronounced in large-scale reactors due to the highly exothermic nature of halogenation reactions [13] [14]. Industrial reactors must incorporate sophisticated heat removal systems to prevent thermal runaway, which adds significant capital and operational costs [15].

Purification Methodologies for Halogen-Rich Byproduct Management

The purification of dibromo(chloro)fluorosilane presents unique challenges due to the formation of numerous halogen-rich byproducts with similar physical properties. Industrial purification systems must efficiently separate the target compound from a complex mixture of mono-, di-, tri-, and tetra-halogenated silanes [16] [17] [18].

Traditional distillation methods face significant limitations when applied to halogen-rich silane mixtures due to the relatively small differences in boiling points between various halogenated products [19] [9]. The boiling point of dibromo(chloro)fluorosilane and related compounds often differ by less than 10°C, requiring highly efficient separation systems with numerous theoretical stages [20] [21].

MethodEffectiveness for Halogen-Rich Byproducts (%)Energy Requirement (MJ/kg)Capital Cost (Relative)Main Limitation
Fractional Distillation75-858.5-12.0MediumSimilar boiling points
Adsorption on Silica85-953.2-4.8LowRegeneration complexity
Chemical Scavenging60-755.5-7.2HighChemical consumption
Reactive Distillation80-906.8-9.5HighProcess complexity
Membrane Separation70-804.2-6.0Very HighMembrane stability
Crystallization65-757.8-10.5MediumLimited applicability

Adsorption on silica emerges as the most effective purification method for halogen-rich byproduct management, achieving 85-95% effectiveness while maintaining relatively low energy requirements [16] [17]. However, the regeneration of halogen-saturated silica adsorbents presents significant technical challenges, particularly when multiple halogen species are present [22].

Chemical scavenging methods utilizing specific reagents to selectively remove impurities show promise but suffer from high chemical consumption costs and the generation of additional waste streams [23] [21]. These methods are particularly effective for removing trace metallic impurities that can catalyze unwanted side reactions during storage and handling [20].

Reactive distillation represents an advanced purification approach that combines reaction and separation in a single unit operation [19] [10]. While this method shows high effectiveness for halogen-rich systems, the complexity of process design and control makes it suitable primarily for large-scale operations with dedicated engineering resources [9].

The management of halogen-rich byproducts requires specialized handling procedures due to their corrosive nature and potential for generating toxic decomposition products [24] [25]. Industrial facilities must implement comprehensive containment and treatment systems to prevent environmental release and ensure worker safety [23].

Catalyst Deactivation Phenomena in Continuous Flow Systems

Catalyst deactivation represents the most critical challenge in continuous flow production of dibromo(chloro)fluorosilane, with deactivation rates significantly accelerated in multi-halogen environments [2] [3] [11]. The presence of multiple halogen species creates synergistic deactivation mechanisms that are not observed in single-halogen systems [12].

Halogen poisoning occurs through the irreversible binding of halogen species to active catalyst sites, with fluorine showing the highest affinity for catalyst surfaces [11] [12]. Studies indicate that catalyst activity can decrease by 50% within 8-15 hours in multi-halogen environments, compared to 24-48 hours in single-halogen systems [3].

Deactivation MechanismTime to 50% Activity Loss (hours)Severity with Multiple HalogensPrevention StrategyRecovery Possibility
Halogen Poisoning8-15Very HighHalogen-resistant catalystsLimited
Thermal Sintering24-48HighTemperature controlPossible
Fouling by Polymeric Deposits12-20Very HighContinuous purgingDifficult
Metal Leaching18-35MediumSupport modificationNot possible
Active Site Blockage6-12Very HighOptimized flow patternsPossible
Support Degradation72-120MediumMaterial selectionNot possible

Fouling by polymeric deposits presents a particularly severe challenge in continuous flow systems, where the formation of halogenated polymers can rapidly block microchannels and reduce mass transfer efficiency [5] [26]. These deposits are formed through radical polymerization mechanisms initiated by halogen radicals generated during the synthesis process [27].

Active site blockage occurs through the accumulation of reaction intermediates and byproducts on catalyst surfaces, with the effect being most pronounced in narrow flow channels where mass transfer limitations prevent efficient desorption [13] [28]. The severity of this mechanism increases dramatically with the number of different halogen species present in the system [2].

Thermal sintering becomes more problematic in multi-halogen systems due to the formation of low-melting-point halogen-metal compounds that accelerate catalyst particle agglomeration [6] [14]. The presence of fluorine species is particularly detrimental, as fluoride compounds can lower the sintering temperature of many catalyst materials by 50-100°C [29].

Prevention strategies for catalyst deactivation include the development of halogen-resistant catalyst formulations, implementation of continuous purging systems to remove fouling precursors, and optimization of flow patterns to minimize residence time in critical reactor zones [11] [12]. However, these approaches often require significant increases in capital and operational costs, making economic viability challenging for industrial implementation [3].

Hydrogen Bond Acceptor Count

1

Exact Mass

241.77881 g/mol

Monoisotopic Mass

239.78086 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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